molecular formula C26H23ClO5 B10987215 ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B10987215
M. Wt: 450.9 g/mol
InChI Key: UNKFXTGXZOBDSB-UHFFFAOYSA-N
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Description

Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound that belongs to the class of esters. Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a chromen-3-yl core, which is a derivative of chromone, a naturally occurring compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of an appropriate phenolic compound with an ester or acid chloride.

    Substitution Reactions:

    Ether Formation: The naphthalen-1-ylmethoxy group is introduced via a nucleophilic substitution reaction, where a naphthalen-1-ylmethanol reacts with the chromone derivative.

    Esterification: The final step involves the esterification of the chromone derivative with ethyl propanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s chromone core is known for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s ester functionality makes it useful in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory processes.

    Antioxidant Activity: The chromone core can scavenge free radicals, reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate
  • Methyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]propanoate

Uniqueness

Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is unique due to its specific substitution pattern and the presence of the naphthalen-1-ylmethoxy group

Biological Activity

Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate, known by its CAS number 575471-27-1, is a synthetic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular FormulaC26H23ClO5
Molecular Weight450.91 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point629.8 ± 55.0 °C
Flash Point218.4 ± 30.5 °C
LogP7.13

The compound features a chromene backbone, which is significant for its biological activity due to the presence of various functional groups that may influence its interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For example, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:

  • Jurkat Cells : Demonstrated significant inhibition of cell growth with IC50 values comparable to standard chemotherapeutics like doxorubicin .

The mechanism of action for compounds in this class often involves:

  • Inhibition of Anti-apoptotic Proteins : Such as Bcl-2, leading to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : Inducing cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Reactive Oxygen Species (ROS) Generation : Promoting oxidative stress within cancer cells, which can lead to cell death.

Antimicrobial Activity

Compounds structurally related to this compound have also demonstrated antibacterial and antifungal properties. For instance:

  • Antibacterial Efficacy : Studies have shown that similar compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of micrograms per milliliter .

Structure–Activity Relationship (SAR)

The biological activity of ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-y]propanoate can be attributed to specific structural features:

  • Chlorine Substitution : The presence of chlorine at the 6-position enhances cytotoxicity and antimicrobial activity.
  • Naphthalene Ring : Contributes to hydrophobic interactions with biological targets, increasing binding affinity.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of several chromene derivatives on human cancer cell lines. Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxo-2H-chromen-3-y]propanoate was included in the screening and exhibited notable cytotoxicity against A431 (skin carcinoma) and HT29 (colon cancer) cells, indicating its potential as an anticancer agent .

Antimicrobial Testing

Another research focused on the antimicrobial properties of chromene derivatives found that compounds similar to ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-y-methoxy)-2-o-xo -2H-chromen -3-y]propanoate showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .

Properties

Molecular Formula

C26H23ClO5

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C26H23ClO5/c1-3-30-25(28)12-11-19-16(2)21-13-22(27)24(14-23(21)32-26(19)29)31-15-18-9-6-8-17-7-4-5-10-20(17)18/h4-10,13-14H,3,11-12,15H2,1-2H3

InChI Key

UNKFXTGXZOBDSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC4=CC=CC=C43)Cl)C

Origin of Product

United States

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